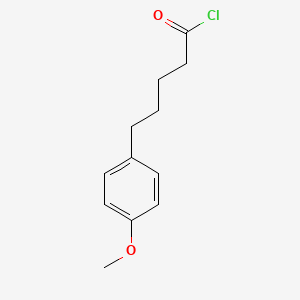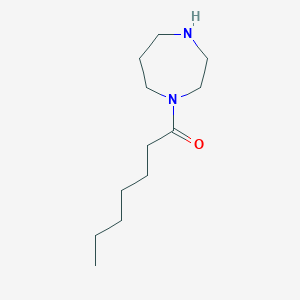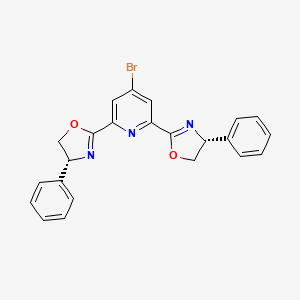
(4R,4'R)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Overview
Description
(4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bisoxazoline ligands. These ligands are widely used in asymmetric catalysis due to their ability to induce chirality in various chemical reactions. The presence of the bromopyridine moiety enhances the compound’s reactivity and selectivity in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Preparation of 4-Bromopyridine-2,6-dicarboxylic acid: This is achieved through the bromination of pyridine-2,6-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the bisoxazoline ligand: The 4-bromopyridine-2,6-dicarboxylic acid is then reacted with ®-phenylglycinol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the bisoxazoline ligand.
Industrial Production Methods
Industrial production of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxazole rings, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bromopyridine moiety.
Reduction: Reduced derivatives of the oxazole rings.
Substitution: Substituted products at the bromopyridine moiety.
Scientific Research Applications
Chemistry
(4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is widely used as a chiral ligand in asymmetric catalysis. It is employed in various catalytic reactions, including asymmetric hydrogenation, hydroformylation, and cyclopropanation.
Biology
In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to induce chirality in chemical reactions makes it a valuable tool for synthesizing enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand in catalytic processes is crucial for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its coordination to metal centers in catalytic reactions. The compound’s chiral environment induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products. The bromopyridine moiety enhances the compound’s reactivity and selectivity by stabilizing the transition state and facilitating the formation of the desired products.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(4-Fluoropyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(4-Methylpyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in the presence of the bromopyridine moiety, which enhances its reactivity and selectivity in catalytic processes. Compared to its analogs with different substituents (chlorine, fluorine, or methyl groups), the bromine atom provides a unique electronic environment that influences the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
(4R)-2-[4-bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-11-18(22-26-20(13-28-22)15-7-3-1-4-8-15)25-19(12-17)23-27-21(14-29-23)16-9-5-2-6-10-16/h1-12,20-21H,13-14H2/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGAHMOPZTZOS-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


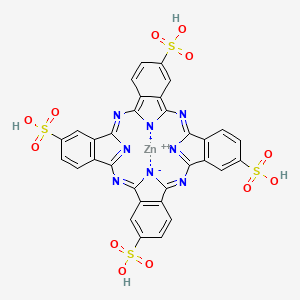

![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)

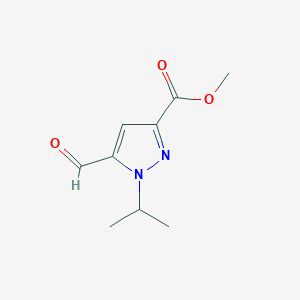

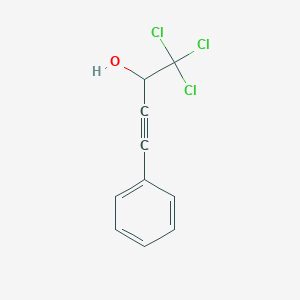

![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
